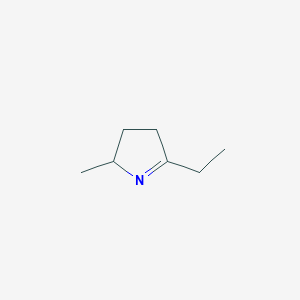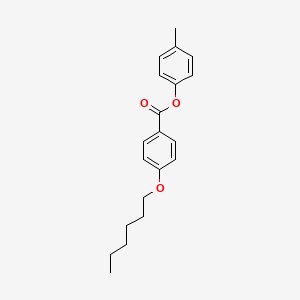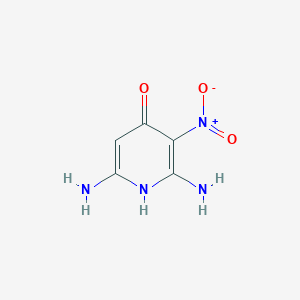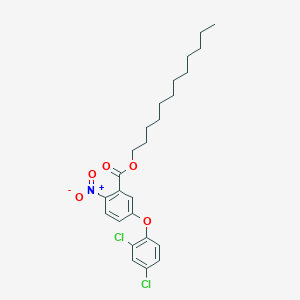
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of ethyl and methyl substituents at the 5 and 2 positions, respectively, and a partially saturated ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the transamination/cyclization of 2,5-undecadione using commercial transaminases (S-TA or R-TA) has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. general principles of pyrrole synthesis, such as the Paal-Knorr synthesis, can be adapted for large-scale production. This involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of catalysts like iron (III) chloride .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4H-pyran: Another heterocyclic compound with a similar partially saturated ring structure.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: A related pyrrole derivative with different substituents.
Uniqueness
5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59785-53-4 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H13N/c1-3-7-5-4-6(2)8-7/h6H,3-5H2,1-2H3 |
Clave InChI |
PMPVRECOTGDCOW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)

![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)

![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)

![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)

